5-Chloro-2-(((4-chloro-3-nitrophenyl)sulfonyl)amino)-N-(4-chlorophenyl)benzamide
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Description
5-Chloro-2-(((4-chloro-3-nitrophenyl)sulfonyl)amino)-N-(4-chlorophenyl)benzamide is a useful research compound. Its molecular formula is C19H12Cl3N3O5S and its molecular weight is 500.7 g/mol. The purity is usually 95%.
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Biological Activity
5-Chloro-2-(((4-chloro-3-nitrophenyl)sulfonyl)amino)-N-(4-chlorophenyl)benzamide is a complex organic compound that has garnered attention for its significant biological activity, particularly in the context of cancer therapy. This article presents a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₉H₁₃Cl₃N₂O₃S. The compound features multiple chlorinated aromatic rings and a sulfonamide functional group, which are critical for its biological activity.
Inhibition of Wnt/Frizzled Signaling Pathway
The compound has been identified as an inhibitor of the Wnt/Frizzled signaling pathway, which plays a crucial role in regulating cell proliferation and differentiation. Dysregulation of this pathway is associated with various cancers, making it a prime target for therapeutic intervention .
Cell Growth Inhibition
Studies indicate that this compound effectively inhibits cell growth in several cancer cell lines by interfering with this signaling cascade. For instance, it has shown efficacy against colon cancer cell lines such as Caco-2 and HCT-116 .
Table 1: Biological Activity Summary
Case Studies and Research Findings
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Cytotoxicity Studies
Research has demonstrated that the compound exhibits cytotoxic effects on human cancer cell lines. For example, a study revealed that it significantly reduced cell viability in HCT-116 cells with an IC50 value indicating potent activity . -
Comparative Analysis with Other Compounds
When compared to other sulfonamide derivatives, this compound showed superior inhibition of cell proliferation in specific cancer types. Notably, its structural analogs were less effective, highlighting the unique efficacy of this compound . -
Pharmacokinetic Studies
Preliminary pharmacokinetic evaluations suggest that further investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is warranted to optimize its therapeutic potential .
Table 2: Comparison of Structural Analogues
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide | Similar sulfonamide linkage; different substituents | Moderate activity against Wnt signaling |
Niclosamide | FDA-approved; targets Wnt signaling | Established antitumor activity |
Properties
CAS No. |
136402-17-0 |
---|---|
Molecular Formula |
C19H12Cl3N3O5S |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
5-chloro-2-[(4-chloro-3-nitrophenyl)sulfonylamino]-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C19H12Cl3N3O5S/c20-11-1-4-13(5-2-11)23-19(26)15-9-12(21)3-8-17(15)24-31(29,30)14-6-7-16(22)18(10-14)25(27)28/h1-10,24H,(H,23,26) |
InChI Key |
BFXLAXBXCXOWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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